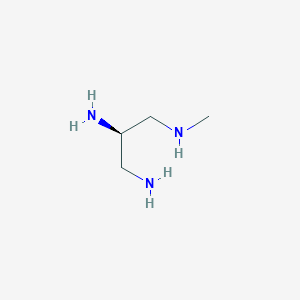

(R)-N1-Methylpropane-1,2,3-triamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H13N3 |

|---|---|

Molecular Weight |

103.17 g/mol |

IUPAC Name |

(2R)-3-N-methylpropane-1,2,3-triamine |

InChI |

InChI=1S/C4H13N3/c1-7-3-4(6)2-5/h4,7H,2-3,5-6H2,1H3/t4-/m1/s1 |

InChI Key |

CANSVBFJDVVCTO-SCSAIBSYSA-N |

Isomeric SMILES |

CNC[C@@H](CN)N |

Canonical SMILES |

CNCC(CN)N |

Origin of Product |

United States |

Synthetic Strategies for R N1 Methylpropane 1,2,3 Triamine and Chiral Analogues

Stereoselective Synthesis Methodologies for Chiral Triamine Scaffolds

The construction of the chiral 1,2,3-triamine backbone with a defined stereochemistry is the cornerstone of synthesizing (R)-N1-Methylpropane-1,2,3-triamine. This section delves into asymmetric synthesis, the use of chiral auxiliaries, and enzymatic methods to achieve the desired stereocontrol.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules, often employing chiral catalysts or reagents to induce stereoselectivity. While direct asymmetric synthesis of 1,2,3-triamines is not extensively documented, related methodologies for producing chiral vicinal diamines can be adapted. One of the most powerful techniques is the asymmetric hydrogenation of imines, which has been successfully applied to produce a wide range of chiral amines. nih.gov For instance, transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral ligands, have shown high efficacy in the asymmetric reduction of prochiral imines. acs.orgnih.gov

Another promising approach involves the asymmetric aminohydroxylation of alkenes, followed by conversion of the hydroxyl group to an amine with retention or inversion of configuration. Furthermore, the development of organocatalysis has introduced new possibilities, with chiral phosphoric acids and their derivatives being used to catalyze the enantioselective addition of various nucleophiles to imines. researchgate.net

A notable strategy involves the stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, which has been used for the catalytic asymmetric synthesis of α-amino acids and could potentially be adapted for creating the chiral amine backbone. nih.gov

Chiral Auxiliary-Mediated Routes to this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a robust and widely used strategy for the synthesis of chiral amines. A prominent example is the use of tert-butanesulfinamide, developed by Ellman. acs.org This auxiliary can be condensed with an appropriate aldehyde to form a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to the imine, followed by removal of the auxiliary, yields the chiral amine with high enantiomeric excess. nih.govwikipedia.org

For the synthesis of a 1,2,3-triamine, a potential route could involve the addition of a protected aminomethyl nucleophile to a chiral N-tert-butanesulfinyl imine derived from a suitable two-carbon aldehyde. The resulting diamine could then be further elaborated to the triamine. The stereoselectivity of the nucleophilic addition is typically high and predictable, being controlled by the chiral sulfinyl group. nih.gov

Another class of auxiliaries includes oxazolidinones, which can be used to control the stereochemistry of alkylation and aldol (B89426) reactions of attached acyl groups. wikipedia.org A synthetic sequence could be envisioned where an oxazolidinone auxiliary directs the stereoselective introduction of one or more nitrogen-containing functionalities.

| Chiral Auxiliary | Key Feature | Application in Amine Synthesis |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Forms chiral imines that direct nucleophilic attack. | Highly effective for the asymmetric synthesis of a wide variety of chiral amines. nih.govacs.org |

| Oxazolidinones (Evans' Auxiliaries) | Control stereochemistry of enolate reactions. | Can be used to set stereocenters in precursors to chiral amines. wikipedia.org |

| (S)- and (R)-1-Phenylethylamine | Readily available chiral primary amine. | Used as a resolving agent or in the formation of diastereomeric imines. |

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Current time information in Bangalore, IN.nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases (IREDs) can catalyze the asymmetric synthesis of amines with excellent enantioselectivity under mild reaction conditions. nih.govnih.gov

Transaminases (TAs) are particularly useful as they can convert a prochiral ketone into a chiral amine by transferring an amino group from an amino donor, often L-alanine or isopropylamine. researchgate.net A potential biocatalytic route to a precursor of this compound could involve the transamination of a suitably functionalized ketone.

Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines and have been shown to be effective for the synthesis of secondary and tertiary amines. nih.gov This could be a key step in the synthesis of the target molecule, particularly for the introduction of the N-methyl group.

Enzymatic desymmetrization of prochiral or meso compounds is another powerful strategy. For example, a lipase (B570770) could be used for the enantioselective acylation of a meso-diamine, leading to a mono-acylated chiral diamine that can be further functionalized. nih.gov

| Enzyme Class | Catalytic Function | Potential Application for Chiral Triamine Synthesis |

| Transaminases (TAs) | Asymmetric synthesis of primary amines from ketones. researchgate.net | Synthesis of a chiral diamine precursor from a diketone or keto-aldehyde. |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to secondary and tertiary amines. nih.gov | Stereoselective reduction of an imine precursor to introduce a chiral center or for N-methylation. |

| Lipases | Enantioselective acylation/hydrolysis of alcohols and amines. nih.gov | Desymmetrization of a meso-diamine precursor. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to chiral amines. nih.gov | Direct synthesis of a chiral amine from a ketone precursor. |

Multistep Reaction Sequences for the Preparation of this compound

The synthesis of this compound inevitably involves a multistep sequence, starting from readily available precursors and sequentially introducing the required functional groups with the correct stereochemistry.

Precursor Design and Derivatization Strategies

The choice of the starting material is crucial for an efficient synthesis. A common strategy for synthesizing 1,2,3-triamines involves starting from a chiral precursor that already contains one or two of the required nitrogen functionalities.

One plausible precursor is a chiral azido (B1232118) alcohol, which can be derived from natural amino acids. mdpi.com For example, (R)-serine could be a starting point. The carboxylate can be reduced to the alcohol, and the amino group can be converted to an azide (B81097). The remaining hydroxyl group can then be manipulated to introduce the other two amino groups. Another approach is to start with a chiral epoxide, which can be opened regioselectively by an azide or a protected amine nucleophile.

The use of 1,2,3-triazole derivatives, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile route. mdpi.comnih.gov A chiral azide can be reacted with an alkyne bearing a protected amino group. The resulting triazole can then be reduced to the corresponding triamine.

A hypothetical synthetic route could start from (R)-glycidol. Ring-opening with sodium azide would yield an azido diol. The primary alcohol could be selectively protected, and the secondary alcohol converted to another azide. Reduction of the diazide and deprotection would give the 1,2,3-triamine backbone.

Reductive Amination Protocols for Triamine Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. nih.govjocpr.com This method is particularly relevant for the N-methylation step in the synthesis of this compound.

Once the chiral 1,2,3-propanetriamine is obtained, selective N-methylation of the primary amine at the 1-position is required. This can be challenging due to the presence of other nucleophilic amino groups. One approach is to use protecting groups to differentiate the amines. For instance, the two amino groups of the vicinal diamine moiety could be protected as a cyclic derivative (e.g., an imidazolidinone), leaving the terminal primary amine free for methylation.

Direct reductive amination using formaldehyde (B43269) as the C1 source and a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation can be employed for the methylation. nih.gov The choice of catalyst and reaction conditions can influence the selectivity between mono- and di-methylation. researchgate.net Iridium and ruthenium catalysts have been shown to be effective for selective N-alkylation. jocpr.comnih.gov

A summary of potential reductive amination conditions for the final N-methylation step is presented below.

| Reagents and Conditions | Description | Selectivity |

| Formaldehyde, NaBH(OAc)₃ | A mild and common method for reductive amination. | Generally good for mono-methylation, but over-methylation can occur. |

| Formaldehyde, H₂, Pd/C | Catalytic hydrogenation is a clean and efficient reduction method. | Conditions can be optimized for mono-methylation. |

| [Ru(p-cymene)Cl₂]₂, HCOOH/NEt₃ | Noyori-type catalyst for transfer hydrogenation. | Can provide high stereoselectivity and chemoselectivity in some cases. nih.gov |

| Imine Reductase (IRED) | Biocatalytic reductive amination. | Offers high selectivity and mild reaction conditions. nih.gov |

Coordination Chemistry of R N1 Methylpropane 1,2,3 Triamine

Ligand Design Principles and Coordination Modes of Chiral Triamines

The design of chiral ligands is a cornerstone of asymmetric catalysis and coordination chemistry. The effectiveness of a chiral ligand in inducing asymmetry in a metal complex is governed by several factors, including the nature and number of donor atoms, the stereochemistry of the chiral centers, and the conformational flexibility of the ligand backbone. wayne.edu

Chiral triamines like (R)-N1-Methylpropane-1,2,3-triamine are tridentate ligands, capable of coordinating to a metal center through their three nitrogen atoms. The presence of a chiral center at the C2 position of the propane (B168953) backbone is expected to create a chiral pocket around the metal ion. The coordination of a triamine ligand to an octahedral metal center can occur in two primary facial (fac) and meridional (mer) isomers. In the fac isomer, the three nitrogen atoms occupy one face of the octahedron, while in the mer isomer, they lie in a plane that also contains the metal ion. The preferred coordination mode is influenced by the steric constraints of the ligand and the electronic preferences of the metal ion.

The methyl group on one of the terminal nitrogen atoms (N1) in this compound introduces an additional steric and electronic perturbation. This can influence the relative stability of the possible diastereomeric complexes formed upon coordination. The transfer of chirality from the asymmetric ligand to the metal center is a key principle in this context, where the ligand's stereochemistry dictates the geometry and, consequently, the reactivity of the resulting complex. wayne.edu

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with polyamine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the nature of the resulting complex.

The synthesis of monometallic complexes of this compound would likely involve the direct reaction of the ligand with a metal salt, such as a halide or perchlorate, in a 1:1 molar ratio. The resulting complexes would be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Structural Elucidation Techniques:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. For a complex of this compound, X-ray crystallography would confirm the coordination mode (fac or mer) and the absolute configuration of the chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. The chemical shifts and coupling constants of the ligand protons and carbons would change upon coordination to a metal ion, providing insights into the coordination environment.

Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum of the free ligand would be altered upon coordination, indicating the involvement of the nitrogen atoms in bonding to the metal.

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying chiral molecules. The CD spectrum of a chiral complex provides information about the stereochemistry of the metal center and the conformation of the chelate rings. For instance, studies on related chiral pentadentate ligands have shown that their metal complexes exhibit distinct Cotton effects in their CD spectra, which are indicative of the chiral environment around the metal ion. nih.gov

Illustrative Data for a Hypothetical Monometallic Complex:

| Property | Expected Observation for a [M(this compound)Xn] complex |

| Coordination Geometry | Potentially facial or meridional, influenced by metal ion and other ligands |

| 1H NMR | Shift in proton signals of the propane backbone and methyl group upon coordination |

| IR Spectroscopy | Shift in N-H stretching and bending frequencies |

| CD Spectroscopy | Appearance of Cotton effects indicating induced chirality at the metal center |

While the primary amine and secondary amine groups of this compound are expected to coordinate to a single metal center, the potential for forming polynuclear complexes exists. This could occur if the ligand bridges between two or more metal centers. However, given the typical chelation behavior of such triamines, the formation of discrete monometallic complexes is more probable. The synthesis of heterobimetallic complexes would likely require the use of a second, different ligand with appropriate donor atoms to bind to a second metal ion. For example, a Schiff base derivative of the triamine could be designed to incorporate a second coordination site.

The primary amine groups of this compound can be readily condensed with aldehydes or ketones to form Schiff base ligands. nih.govscience.gov This derivatization significantly expands the coordinating capabilities of the ligand by introducing new donor atoms and steric bulk. For example, condensation with salicylaldehyde (B1680747) would introduce phenolate (B1203915) oxygen donors, creating a tetradentate N3O ligand.

The resulting Schiff base ligands can form stable complexes with a variety of transition metals. researchgate.netnih.gov The geometry of these complexes would be influenced by the nature of the metal ion and the specific Schiff base ligand. For instance, a tetradentate Schiff base derived from this compound could form a square planar or a distorted tetrahedral complex with a metal ion like Cu(II) or Ni(II).

Characterization of a Hypothetical Schiff Base Complex:

| Technique | Expected Observation for a Metal Complex of a Schiff Base Derivative |

| IR Spectroscopy | Appearance of a C=N stretching band (azomethine group) |

| 1H NMR | Presence of an imine proton signal |

| UV-Vis Spectroscopy | Ligand-to-metal or metal-to-ligand charge transfer bands |

The coordination properties of this compound can be fine-tuned by introducing modifications to its structure.

Pendant Arm Modifications: Functional groups can be attached to the nitrogen atoms to create "pendant arms." For example, the introduction of pyridyl groups on the nitrogen atoms can increase the denticity of the ligand and create a more rigid coordination environment. nih.gov This can lead to a higher degree of stereochemical control in the resulting metal complexes.

Backbone Modifications: Altering the propane backbone, for instance by introducing bulky substituents, would modify the steric environment around the metal center. This can influence the coordination geometry and the stability of the complex.

These modifications allow for the rational design of ligands with specific properties for applications in areas such as catalysis and materials science.

Stereochemical Control and Chirality Transfer in Metal Complexation by this compound

A key aspect of using a chiral ligand like this compound is the transfer of its stereochemical information to the metal center and the resulting complex. wayne.edu The fixed (R) configuration of the chiral carbon atom in the ligand backbone is expected to induce a preferred chirality at the metal center, leading to the formation of one diastereomer in excess over the other.

The degree of stereochemical control depends on the rigidity of the ligand and the nature of the metal-ligand interactions. A more rigid ligand will generally lead to a higher degree of stereoselectivity. The study of chirality transfer is crucial for the development of asymmetric catalysts, where the enantioselectivity of a reaction is determined by the chiral environment created by the ligand around the metal center. ipcm.fr Techniques like CD spectroscopy are invaluable for probing the stereochemistry of the resulting complexes and quantifying the extent of chirality transfer. nih.gov

Electronic and Geometric Structure of this compound Metal Complexes

No crystallographic or spectroscopic data is available to describe the electronic and geometric structures of metal complexes formed with this compound. Information regarding bond lengths, bond angles, and coordination geometries for complexes with this ligand has not been reported.

Chelate Ring Conformations and Their Influence on Coordination Properties

Information regarding the catalytic applications of this compound is not available in current scientific literature.

Following a comprehensive search for documented applications of the chemical compound This compound in the field of catalysis, it has been determined that there is no specific information available in the public domain to fulfill the request for an article based on the provided outline.

Extensive searches were conducted to find data related to the use of this compound in the following areas:

Applications of R N1 Methylpropane 1,2,3 Triamine in Catalysis

Catalyst Design and Immobilization Strategies for (R)-N1-Methylpropane-1,2,3-triamine Systems:

Heterogenization of Homogeneous Catalysts

The search results yielded general information on the broader categories of chiral amine ligands, asymmetric catalysis, and various types of chemical reactions. However, none of the available scientific papers, studies, or databases specifically mention or provide research findings for the compound This compound .

Consequently, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on this specific compound. The creation of content for the specified sections and subsections would require speculation, as no research data appears to have been published on this topic.

Dendrimer-Triamine Hybrid Catalysts

Dendrimers, with their well-defined, hyperbranched structures, serve as effective scaffolds for catalysts. researchgate.netmdpi.com The incorporation of chiral ligands, such as triamines, onto the surface or within the branches of a dendrimer can create a unique catalytic microenvironment. mdpi.comnih.gov These hybrid catalysts can offer advantages like increased catalyst stability, recoverability, and modified solubility. researchgate.netmdpi.com

The general approach for creating such catalysts involves the synthesis of dendrimers with reactive terminal groups to which the chiral triamine ligand can be covalently attached. nih.gov For instance, phosphorhydrazone dendrimers have been functionalized with various N-ligands for applications in palladium-catalyzed reactions. nih.gov Poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers are also commonly used scaffolds that can be functionalized with amine-containing ligands. researchgate.net

Although no specific examples detailing the use of this compound in dendrimer catalysts were found in the provided search results, the methodology for its inclusion would likely follow established protocols for attaching polyamine ligands to dendrimer surfaces. The presence of primary and secondary amine groups in this compound allows for differential functionalization, potentially enabling its attachment to a dendrimer while leaving other nitrogen atoms available for metal coordination.

The performance of such a hypothetical dendrimer-(R)-N1-Methylpropane-1,2,3-triamine hybrid catalyst would be influenced by the dendrimer generation. In some cases, a "positive dendritic effect" is observed, where the catalytic efficiency increases with the dendrimer generation. nih.gov Conversely, a "negative dendritic effect," or a decrease in activity with higher generations, can also occur, often due to steric hindrance around the catalytic sites. researchgate.net

Below is a representative table illustrating how the generation of a dendrimer can influence the conversion in a catalytic reaction, based on general findings for dendrimer-based catalysts.

| Dendrimer Generation | Ligand Type | Metal Center | Reaction Type | Conversion (%) |

| G0 (Monomer) | N,N,N-Ligand | Palladium | Sonogashira Coupling | ~70% |

| G1 | N,N,N-Ligand | Palladium | Sonogashira Coupling | ~85% |

| G2 | N,N,N-Ligand | Palladium | Sonogashira Coupling | ~95% |

| G3 | N,N,N-Ligand | Palladium | Sonogashira Coupling | >99% |

This table is illustrative and based on general principles of dendrimer catalysis, not on specific data for this compound.

Reaction Mechanism Studies in Catalytic Cycles Involving this compound

Detailed mechanistic studies provide crucial insights into how a catalyst influences a chemical reaction, including the identification of reaction intermediates, transition states, and rate-determining steps. For a chiral ligand like this compound, mechanistic studies would be essential to understand the origin of enantioselectivity in a catalytic cycle.

While specific mechanistic studies for catalysts derived from this compound are not available in the provided search results, the investigation would likely involve a combination of experimental and computational methods. Key aspects to be investigated would include:

Coordination of the Ligand: Understanding how the triamine ligand coordinates to the metal center is the first step. The three nitrogen atoms of this compound can potentially act as a tridentate ligand, or it could coordinate in a bidentate fashion, leaving one amine group free. The N-methyl group would influence the steric and electronic environment of the resulting metal complex.

Identification of Catalyst Resting State: Spectroscopic techniques such as NMR, along with computational studies, can help identify the catalyst's resting state in the reaction mixture. princeton.eduprinceton.edu This is the most stable species in the catalytic cycle and provides a starting point for understanding the subsequent steps.

Stereochemical Control: A primary goal of mechanistic studies for a chiral catalyst is to elucidate how the chiral ligand controls the stereochemical outcome of the reaction. This involves analyzing the transition states leading to the different stereoisomers of the product. The steric hindrance and electronic effects imposed by the chiral ligand create an energetic preference for one transition state over the other, leading to an enantiomeric excess of one product. princeton.edu

Kinetic Studies: Investigating the reaction kinetics can help determine the rate law and identify the rate-determining step of the catalytic cycle. This information is vital for optimizing reaction conditions.

For example, in asymmetric hydrogenation reactions catalyzed by metal complexes with chiral ligands, mechanistic studies have established the pathways of hydrogen activation and substrate coordination, and have identified the key intermediates where the stereochemistry is determined. princeton.edu Similarly, in cross-coupling reactions, mechanistic investigations have shed light on the roles of different catalyst intermediates in the oxidative addition, transmetalation, and reductive elimination steps. princeton.edu

A hypothetical catalytic cycle involving a metal complex of this compound would be investigated using these established principles to understand its activity and selectivity.

Theoretical and Computational Investigations of R N1 Methylpropane 1,2,3 Triamine

Quantum Chemical Studies on Electronic Structure and Reactivity of (R)-N1-Methylpropane-1,2,3-triamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These studies offer a detailed picture of the molecule's conformational landscape and the nature of its chemical bonds.

Conformational Analysis and Energy Minimization

The flexibility of the propane (B168953) backbone and the presence of multiple amine groups in this compound give rise to a variety of possible three-dimensional arrangements, or conformers. Conformational analysis, coupled with energy minimization calculations, is employed to identify the most stable structures of the molecule. By systematically rotating the single bonds and calculating the potential energy of each resulting conformation, researchers can locate the global minimum and various local minima on the potential energy surface. These stable conformers are crucial as they represent the most likely shapes the molecule will adopt and are thus the most relevant for studying its reactivity and interactions.

Density Functional Theory (DFT) for Molecular and Complex Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. researchgate.netscispace.com DFT calculations are used to determine the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. researchgate.netresearchgate.net This is achieved by solving the Kohn-Sham equations, which approximate the complex interactions between electrons. scispace.com The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in modeling the geometry of metal complexes involving this compound as a ligand. By including a metal ion in the calculation, researchers can predict how the triamine will coordinate with the metal center and how the ligand's geometry will be affected by this interaction. researchgate.net

Prediction of Ligand-Metal Interactions and Stereoselectivity in Complexes

The three amine groups of this compound make it an effective chelating agent, capable of binding to a single metal ion through multiple coordination sites. Computational methods are employed to predict the nature and strength of these ligand-metal interactions. By calculating the binding energy of the resulting complex, the stability of the coordination can be assessed.

The inherent chirality of this compound introduces the potential for stereoselectivity in its metal complexes. Theoretical calculations can help predict which diastereomer of a complex will be preferentially formed. By comparing the energies of different possible stereoisomers, the most thermodynamically stable arrangement can be identified, providing insight into the stereochemical outcome of coordination reactions.

Simulation of Spectroscopic Properties for Structural Elucidation

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. By simulating the spectroscopic properties of a proposed structure, a direct comparison with experimental spectra can be made, aiding in the structural elucidation of this compound and its derivatives. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum or the chemical shifts expected in a nuclear magnetic resonance (NMR) spectrum. Discrepancies between the simulated and experimental spectra can prompt a re-evaluation of the proposed structure.

Reaction Mechanism Modeling for Triamine-Based Systems

Understanding the step-by-step process of chemical reactions involving triamine-based systems is crucial for controlling their outcomes. Computational modeling can be used to map out the entire reaction pathway, identifying transition states and intermediates. For reactions involving this compound, such as its coordination to a metal ion or its participation in organic transformations, theoretical calculations can elucidate the energetics of the reaction and provide a detailed picture of the changes in bonding that occur. This mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes. Recent studies on similar systems, for instance, have utilized DFT calculations to investigate the mechanisms of cycloaddition reactions, highlighting the power of this approach in understanding complex chemical transformations. unimib.it

Advanced Analytical Characterization of R N1 Methylpropane 1,2,3 Triamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-N1-Methylpropane-1,2,3-triamine and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the methyl group, the methine proton at the chiral center (C2), and the methylene (B1212753) protons at C1 and C3, as well as the amine protons. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment. For instance, the methyl group protons would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton. The protons on the propane (B168953) backbone would show more complex splitting patterns due to diastereotopicity arising from the chiral center.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the parent compound, 1,2,3-triaminopropane, the ¹³C NMR spectrum of its cobalt(III) complex has been reported, showing distinct signals for the methylene and methine carbons. rsc.org For this compound, three distinct carbon signals for the propane backbone and one for the methyl group are anticipated.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~ 2.3 - 2.5 | s or d |

| H-1, H-1' | ~ 2.5 - 2.8 | m |

| H-2 | ~ 2.9 - 3.2 | m |

| H-3, H-3' | ~ 2.6 - 2.9 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~ 35 - 40 |

| C-1 | ~ 50 - 55 |

| C-2 | ~ 55 - 60 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The development of analytical methods for the detection and quantification of polyamines has been a subject of interest, with both liquid chromatography (LC) and gas chromatography (GC) coupled to mass spectrometry being utilized. smolecule.com

Upon ionization, the molecule will generate a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation of this ion will produce a series of daughter ions, the masses of which can be used to deduce the structure of the original molecule. Common fragmentation pathways for amines include the loss of alkyl radicals and cleavage of C-C and C-N bonds. For chiral polyamines, tandem mass spectrometry (MS/MS) can be employed to obtain more detailed structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule ([C₄H₁₄N₃]⁺) can be calculated and compared with the experimentally determined value to confirm the identity of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₄H₁₃N₃) | 103.1109 |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the different bonds in the molecule.

Key expected vibrational frequencies include:

N-H stretching vibrations of the primary and secondary amine groups, typically appearing as broad bands in the region of 3300-3500 cm⁻¹. The broadening is due to hydrogen bonding.

C-H stretching vibrations of the methyl and methylene groups, which are observed in the 2800-3000 cm⁻¹ region.

N-H bending vibrations (scissoring) of the primary amine groups, usually found around 1600 cm⁻¹.

C-N stretching vibrations , which appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Analysis of the IR spectrum can also provide insights into intermolecular and intramolecular hydrogen bonding, which can influence the position and shape of the N-H stretching bands. The effect of charge on the vibrational spectra of related amine compounds has been investigated using IRMPD spectroscopy combined with DFT calculations. scispace.comrsc.org

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary & secondary amines) | Stretching | 3300 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| N-H (primary amine) | Bending (scissoring) | 1590 - 1650 |

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound in the solid state. While obtaining suitable crystals of the free amine might be challenging, its metal complexes often form well-defined crystals amenable to X-ray analysis.

The X-ray crystal structure of a cobalt(III) complex with the parent ligand, 1,2,3-triaminopropane (ptn), specifically s-fac-bis(1,2,3-triaminopropane)cobalt(III) chloride, has been determined. rsc.org The study revealed a monoclinic crystal system with the cobalt ion coordinated to two tridentate ptn ligands in a facial arrangement. rsc.org Similarly, X-ray diffraction analysis of complexes of this compound would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. Furthermore, it would confirm the absolute configuration of the chiral ligand and reveal details about the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding. The crystal structure of related iron(II) complexes with derivatives of 1,3-diaminopropane (B46017) has also been reported. soton.ac.uk

Table 5: Crystallographic Data for a Related Complex: s-fac-bis(1,2,3-triaminopropane)cobalt(III) chloride rsc.org

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 12.511(2) |

| b (Å) | 8.196(1) |

| c (Å) | 14.580(2) |

| β (°) | 113.19(2) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for the stereochemical analysis of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral compound, providing information on its absolute configuration and enantiomeric purity.

For primary amines, a common strategy to enhance the chromophore required for CD analysis is derivatization. A protocol for the rapid determination of the absolute configuration and enantiomeric excess (ee) of α-chiral primary amines involves derivatization through condensation with pyridine (B92270) carboxaldehyde to form the corresponding imine. The subsequent complexation with a copper(I) complex, such as one containing 2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl (BINAP), generates a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The sign and amplitude of the CD signal from these diastereomeric host-guest complexes allow for the differentiation of enantiomers. nih.gov This approach can be utilized to determine the enantiomeric excess of unknown samples rapidly, with data acquisition taking as little as two minutes per sample. nih.gov

The process allows for the simultaneous determination of both the enantiomeric excess and the concentration of the chiral amine by processing the primary optical data from the CD spectrum with advanced analytical methods like linear discriminant analysis (LDA) and multilayer perceptron artificial neural networks (MLP-ANN). nih.gov

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC, UPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of polyamines like this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful methods for analyzing metabolites such as polyamines. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polyamines. Due to the lack of a strong chromophore in many polyamines, pre-column derivatization is often employed to enhance detection sensitivity. nih.govoup.com Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol, and benzoyl chloride. nih.govoup.comresearchgate.netmedipol.edu.tr The resulting derivatives can be separated on a reversed-phase C18 column and detected by UV or fluorescence detectors. nih.govyakhak.org For instance, a method involving pre-column derivatization with OPA and N-acetyl-L-cysteine yields fluorescent derivatives that can be detected with high sensitivity, with detection limits in the nanomolar range. nih.gov The accuracy of such HPLC methods can be high, with reported values between 2.5-4.2%, and precision (agreement between replicate measurements) between 0.5-1.4% for biological samples. nih.gov

Gas Chromatography (GC) is another well-established technique for polyamine analysis. To increase the volatility of these polar compounds for GC analysis, derivatization is necessary. researchgate.net Perfluoroacyl derivatives are commonly prepared for this purpose. nih.gov GC coupled with mass spectrometry (GC-MS) provides a powerful analytical tool for both quantification and structural confirmation. nih.gov For example, a quantitative method for polyamines in biological tissue involves extractive derivatization with ethylchloroformate and trifluoroacetylation, followed by GC-MS analysis with selected ion monitoring. nih.gov The chromatographic run time is influenced by the wide range of volatilities of the derivatized polyamines. nih.gov Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation and femtomole-level sensitivity for polyamine profiling. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and shorter analysis times. A UPLC method for determining biogenic amines in seminal plasma, for instance, involved pre-column derivatization with dansyl chloride and separation on a C18 column with a gradient elution, resulting in a rapid and reproducible analysis. researchgate.net UPLC systems, especially when coupled with mass spectrometry (UPLC-MS), are highly effective for the metabolic profiling of polyamines. nih.gov

A summary of typical chromatographic conditions for polyamine analysis is presented below:

| Technique | Derivatizing Agent | Column | Mobile Phase/Carrier Gas | Detection | Reference |

| HPLC | o-Phthalaldehyde/N-acetyl-L-cysteine | Reversed-phase C18 | Gradient elution | Fluorescence (Ex: 340 nm, Em: 450 nm) | nih.gov |

| HPLC | Benzoyl chloride | Reversed-phase C18 | Isocratic (Methanol:Water) | UV (254 nm) | oup.com |

| GC-MS | Ethylchloroformate/Trifluoroacetic Anhydride | Capillary Column | Helium/Hydrogen | Mass Spectrometry (EI) | nih.gov |

| UPLC | Dansyl chloride | C18 (e.g., 2.1x50 mm, 1.7 µm) | Gradient (Water/Acetonitrile) | UV (245 nm) | researchgate.net |

Chiral Chromatography for Enantiomer Separation

The separation of enantiomers is crucial for the characterization of chiral compounds like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs), is the most effective technique for this purpose. yakhak.orgmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioseparation of chiral amines. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines. yakhak.org The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), significantly influences the separation. yakhak.org The enantioselectivity can be affected by the specific CSP, the structure of the analyte, and the substituents on the phenyl moiety of the chiral selector. yakhak.org For some chiral amines, derivatization with agents like nitrobenzoxadiazole (NBD) can facilitate separation and enhance detection. yakhak.org

Chiral Gas Chromatography (GC) is also a valuable technique for the enantiomeric resolution of volatile chiral amines. researchgate.net Similar to achiral GC, derivatization of the amine is often performed to increase volatility and can also aid in chiral discrimination. researchgate.net Chiral stationary phases based on amino acid derivatives or modified cyclodextrins are commonly used. nih.govwiley.com For instance, substituted analogues of putrescine have been resolved as their N,N'-perfluoroacyl derivatives on a Chirasil-Val stationary phase. nih.gov The separation conditions, including the column temperature, play a critical role in achieving optimal resolution. wiley.com

An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. For example, cadaverine (B124047) analogues have been resolved after derivatization with (-)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride and subsequent analysis on an achiral GC phase. nih.gov

The table below summarizes common approaches for the chiral separation of amines:

| Technique | Chiral Stationary Phase (CSP)/Method | Typical Analytes | Detection | Reference |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose, Amylose) | Chiral amines, NBD-derivatized amines | UV, Fluorescence | yakhak.orgmdpi.com |

| Chiral GC | Amino acid derivatives (e.g., Chirasil-Val) | Perfluoroacyl derivatives of chiral diamines | Flame Ionization (FID), Mass Spectrometry (MS) | nih.gov |

| GC with Chiral Derivatization | Achiral column with chiral derivatizing agent (e.g., (-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) | Chiral diamines | Flame Ionization (FID), Mass Spectrometry (MS) | nih.gov |

Reactivity and Mechanistic Studies of R N1 Methylpropane 1,2,3 Triamine

Reaction Pathways and Intermediates in Amine-Based Transformations

The reactivity of (R)-N1-Methylpropane-1,2,3-triamine is dictated by the nucleophilic character of its three amine groups. The primary amines at the 2 and 3 positions and the N-methylated secondary amine at the 1 position are expected to participate in a variety of transformations typical for alkylamines.

Common reaction pathways for polyamines include nucleophilic substitution and addition reactions. For instance, they readily react with alkyl halides, epoxides, and carbonyl compounds. The N-methyl group on the N1-amine will influence its reactivity compared to the primary amines at the other positions due to steric hindrance and electronic effects.

In reactions such as Michael additions to α,β-unsaturated carbonyl compounds, the primary amines are generally more reactive than the secondary amine. The reaction likely proceeds through a zwitterionic intermediate, which then rearranges to the final product. The presence of multiple amine groups allows for the possibility of forming complex mixtures of products, including cross-linked and cyclic structures, depending on the reaction conditions and the nature of the electrophile.

Amines are known to react with acids in exothermic reactions to form salts. nih.gov They can also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. nih.govchemicalbook.com

Ligand Exchange and Substitution Reactions in Coordination Complexes

Polyamines like this compound are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The three nitrogen atoms can act as donor sites, allowing the molecule to function as a tridentate ligand. The stereochemistry of the (R)-configuration at the C2 position can influence the geometry and stability of the resulting metal complexes.

Ligand exchange reactions are fundamental to the coordination chemistry of polyamines. In these reactions, a coordinated ligand is replaced by another ligand. The rate of these reactions depends on several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the entering and leaving ligands. For instance, in a complex of this compound with a metal ion, one of the amine groups could be displaced by a solvent molecule or another competing ligand.

The denticity of multidentate amine ligands plays a crucial role in their coordination chemistry. nih.gov Ligands such as N,N,N′,N″,N′′-pentamethyldiethylenetriamine (PMDTA), a methylated triamine, are known to form stable complexes with alkali metals and other metal ions. nih.gov The coordination modes can be versatile, ranging from four-coordinate to six-coordinate geometries, depending on the metal's ionic radius and the substituents. nih.govacs.org The N-methyl group in this compound would likely influence the coordination geometry and the stability of the resulting complexes due to its steric bulk compared to the primary amine groups.

Table 1: Examples of Coordination Complexes with Related Amine Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry |

| Diethylenetriamine (dien) | Co(III) | [Co(dien)(NO₂)]³⁺ | Octahedral |

| N,N,N′,N″,N′′-Pentamethyldiethylenetriamine (PMDTA) | Li(I) | [Li(PMDTA)]⁺ | - |

| Tris[2-(dimethylamino)ethyl]amine (Me₆Tren) | Li(I) | [Li(Me₆Tren)I] | Trigonal bipyramidal |

This table presents data for related polyamine ligands to illustrate the types of complexes that could be formed with this compound.

Protonation Equilibria and Solution Chemistry of this compound

In aqueous solution, the amine groups of this compound will undergo protonation, leading to a complex equilibrium involving various protonated species. The extent of protonation is dependent on the pH of the solution. The basicity of the amine groups, and thus their tendency to be protonated, is influenced by their chemical environment, including the presence of the N-methyl group.

The protonation constants (pKa values) describe the pH at which a specific amine group is 50% protonated. For a triamine like this compound, there will be three distinct pKa values corresponding to the protonation of each nitrogen atom. The pKa values for similar polyamines like spermidine (B129725) and spermine (B22157) have been extensively studied. nih.govnih.gov The protonation sequence is also an important aspect, with studies on fluorinated polyamines and spermine providing insights into which amine group is protonated first. nih.gov

The protonation constants are influenced by the ionic strength of the solution and the nature of the background electrolyte. acs.org The general trend for the logarithm of the protonation constants (log KiH) in different media has been observed to be NaCl ≥ NaI ≫ (CH₃)₄NCl > (C₂H₅)₄NI. acs.org

Table 2: Typical Protonation Constants (pKa) for Related Polyamines in Aqueous Solution

| Polyamine | pKa1 | pKa2 | pKa3 |

| Spermidine | 10.86 | 9.80 | 8.25 |

| Diethylenetriamine | 9.94 | 9.13 | 4.34 |

This table provides representative pKa values for related polyamines to indicate the expected range for this compound. The specific values for the target compound may differ due to the N-methyl group and the propane (B168953) backbone.

Degradation Mechanisms of Triamine Systems under Controlled Conditions

The degradation of polyamines can occur through various mechanisms, including thermal, oxidative, and pH-dependent pathways. Under controlled conditions, the stability of this compound would be influenced by these factors.

Thermal Degradation: At elevated temperatures, polyamines can undergo decomposition. The C-N and C-C bonds can break, leading to the formation of smaller, volatile fragments. The presence of the methyl group might influence the degradation profile.

Oxidative Degradation: Polyamines are susceptible to oxidation, particularly in the presence of enzymes or chemical oxidants. In biological systems, the degradation of polyamines like spermine and spermidine is a well-regulated process involving enzymes such as spermine/spermidine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). researchgate.netnih.govmdpi.com These enzymes catalyze the acetylation and subsequent oxidation of the polyamine backbone. nih.gov The degradation of spermine by spermine oxidase (SMOX) is accompanied by the formation of byproducts like acrolein. mdpi.com The oxidative degradation of polyamines can also be initiated by reactive oxygen species (ROS).

pH-Dependent Degradation: The stability of polyamines can also be influenced by pH. At very low or high pH, hydrolysis of the C-N bonds can be accelerated, although this is generally a slow process for simple alkylamines under moderate conditions. The protonation state of the amine groups, which is pH-dependent, will affect their susceptibility to various degradation reactions.

Molecular-Level Interactions with Biological Analogs and Substrates

Polyamines are ubiquitous in biological systems and are known to interact with a variety of biomolecules, including nucleic acids, proteins, and phospholipids. nih.govnih.gov These interactions are primarily driven by the electrostatic attraction between the positively charged polyamine (at physiological pH) and negatively charged regions on the biological macromolecules. nih.gov

This compound, being a polycation at physiological pH, is expected to interact with biological analogs in a similar manner. The binding of polyamines can lead to conformational changes in biomolecules, thereby modulating their function. For example, polyamines are known to stabilize the structure of DNA and RNA and can influence processes like gene expression and translation. acs.org

The interactions of polyamines with proteins are diverse. They can bind to the surface of proteins, affecting protein-protein interactions and potentially influencing protein aggregation. nih.gov Polyamines have also been shown to interact with ion channels, acting as modulators of their activity. portlandpress.com For instance, intracellular spermine can block certain types of potassium channels. portlandpress.com The specific stereochemistry and the presence of the N-methyl group in this compound would likely confer a degree of specificity to its interactions with biological targets.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Chiral Triamines

The synthesis of chiral amines is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and as ligands in asymmetric catalysis. psu.eduyale.edusioc-journal.cn While general methods for the synthesis of chiral amines are well-established, the development of novel, efficient, and stereoselective routes to complex chiral triamines like (R)-N1-Methylpropane-1,2,3-triamine remains an active area of research. Future efforts are anticipated to focus on several key areas:

Asymmetric Synthesis from Achiral Precursors: Developing catalytic asymmetric methods to introduce the chiral center and the three amine functionalities in a single or a few highly controlled steps is a primary objective. This could involve asymmetric hydroamination, reductive amination, or the use of chiral catalysts to direct the stereochemical outcome of the reaction. sioc-journal.cnsigmaaldrich.com

Use of Renewable Starting Materials: Exploring synthetic pathways that utilize readily available and renewable resources, such as amino acids or other biomolecules, as chiral synthons is a growing trend. nih.govmdpi.com This approach not only provides a sustainable route to the target molecule but also leverages the inherent chirality of the starting materials.

Flow Chemistry and Process Optimization: The application of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. This would be particularly beneficial for multistep synthetic sequences.

Enzymatic and Chemo-enzymatic Strategies: Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and environmentally benign approach to the synthesis of chiral amines. nih.gov The development of chemo-enzymatic routes that combine the best of traditional organic synthesis and biocatalysis could lead to highly efficient and sustainable production methods.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Catalyst development and cost. |

| Chiral Pool Synthesis | Readily available starting materials, inherent chirality. nih.gov | Limited structural diversity. |

| Flow Chemistry | Improved safety, scalability, and control. | Initial setup costs and expertise. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. nih.gov | Enzyme stability and substrate scope. |

Exploration of New Metal Centers and Coordination Geometries with this compound

The tridentate nature of this compound makes it an excellent candidate for a tripodal ligand in coordination chemistry. wikipedia.org The exploration of its coordination behavior with a wide range of metal centers is a fertile ground for future research.

Coordination with Diverse Metal Ions: While transition metals are common in catalysis, investigating the coordination of this compound with lanthanides, actinides, and main group elements could unveil novel structural motifs and reactivity. rsc.org The formation of chiral coordination polymers is an area of particular interest due to their potential applications in areas such as nonlinear optics. rsc.org

Formation of Novel Coordination Geometries: As a tripodal ligand, this compound can enforce a facial coordination geometry in octahedral complexes. wikipedia.org Studying its ability to stabilize unusual coordination numbers and geometries could lead to complexes with unique magnetic, electronic, and catalytic properties.

Chiral-at-Metal Complexes: The use of chiral ligands like this compound can induce chirality at the metal center, creating a "chiral pocket" that can enhance enantioselectivity in catalytic reactions. nih.gov The synthesis and characterization of such chiral-at-metal complexes will be a key research focus.

The following table summarizes the potential outcomes of exploring new metal complexes:

| Metal Center Family | Potential Coordination Geometries | Potential Applications |

| Transition Metals | Octahedral, Square Planar, Tetrahedral | Asymmetric Catalysis, Sensing |

| Lanthanides | High Coordination Numbers (e.g., 8, 9) | Luminescence, Magnetic Materials |

| Main Group Elements | Various geometries depending on the element | Lewis Acid Catalysis, Materials Science |

Advanced Catalytic Applications Beyond Traditional Organic Reactions

Chiral amines and their metal complexes are well-established catalysts for a variety of asymmetric transformations. psu.edumdpi.com Future research on this compound is expected to push the boundaries of its catalytic applications.

C-H Activation and Functionalization: Developing catalysts based on this compound for the direct, enantioselective functionalization of C-H bonds is a highly sought-after goal in organic synthesis. yale.edu

Polymerization Catalysis: The use of well-defined metal complexes of this compound as catalysts for stereoselective polymerization could lead to the synthesis of novel polymers with controlled tacticity and properties.

Electrocatalysis and Photocatalysis: Investigating the potential of this compound complexes in electrocatalytic and photocatalytic reactions, such as water splitting or CO2 reduction, could contribute to the development of sustainable energy technologies. cnr.it

Tandem and Cascade Reactions: Designing catalytic systems where a complex of this compound can catalyze multiple transformations in a single pot would significantly improve synthetic efficiency. mdpi.com

Integration of this compound in Smart Materials and Nanotechnology

The unique properties of chiral molecules are increasingly being harnessed in the development of smart materials and nanotechnologies. mdpi.comresearchgate.net

Stimuli-Responsive Polymers: Incorporating this compound into polymer backbones or as pendant groups could lead to the creation of "smart" polymers that respond to external stimuli such as pH, temperature, or the presence of specific metal ions. mdpi.comnih.govnih.gov This could have applications in drug delivery, sensing, and self-healing materials.

Chiral Nanoparticle Functionalization: The functionalization of nanoparticles with this compound can impart chirality to the nanoparticle surface. mdpi.comresearchgate.net These chiral nanoparticles could be used for enantioselective recognition, asymmetric catalysis, and in biomedical applications. mdpi.com

Self-Assembled Monolayers and Thin Films: The ability of amines to form self-assembled monolayers on various surfaces could be exploited to create chiral interfaces with specific recognition or catalytic properties.

| Application Area | Role of this compound | Potential Impact |

| Smart Polymers | Chiral monomer or cross-linker | Stimuli-responsive materials for drug delivery and sensing. mdpi.comnih.gov |

| Chiral Nanoparticles | Surface functionalizing agent | Enantioselective separation and catalysis. mdpi.comresearchgate.net |

| Chiral Surfaces | Component of self-assembled monolayers | Chiral recognition and heterogeneous catalysis. |

Enhanced Computational Modeling and Machine Learning-Driven Discovery in Chiral Triamine Research

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govriken.jp

Predictive Modeling of Catalytic Performance: The use of machine learning algorithms, trained on experimental or computational data, can help in predicting the enantioselectivity and activity of catalysts based on this compound. nih.govriken.jpchemistryworld.com This can accelerate the discovery of optimal catalysts for specific reactions.

De Novo Design of Ligands: Machine learning models can be employed for the in silico design of new chiral triamine ligands with improved properties. riken.jp This data-driven approach can significantly reduce the time and resources required for ligand development.

Elucidation of Reaction Mechanisms: High-level computational studies, such as Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms of catalytic processes involving this compound complexes. This fundamental understanding is crucial for the rational design of more efficient catalysts.

Database Development: The creation of comprehensive databases of chiral ligands and their catalytic performance will be essential for the successful application of machine learning in this field. umich.edu

The integration of these computational approaches promises to revolutionize the way research on chiral triamines is conducted, leading to a more rapid and efficient discovery of new catalysts and materials.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Methylation Agent | Methyl iodide, K₂CO₃, THF, 60°C | |

| Chiral Resolution | L-(+)-Tartaric acid, ethanol | |

| Purity Validation | HPLC (≥98%), NMR (δ matching) |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from variability in enantiomeric purity or assay conditions. Address these by:

- Replicating Studies : Use standardized enantiopure samples (≥99% ee, validated via chiral HPLC ).

- Assay Optimization : Control pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize confounding factors .

- Statistical Analysis : Apply ANOVA or mixed-effects models to compare datasets, ensuring p-values <0.05 for significance .

Q. Example Workflow :

Synthesize enantiopure compound .

Test bioactivity in triplicate across cell lines (e.g., HEK293, HeLa) .

Use Bland-Altman plots to assess inter-lab variability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using COSY and HSQC (e.g., methylamine protons at δ 2.3–2.8 ppm; propane backbone carbons at 40–60 ppm) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]+ m/z 133.2) with isotopic pattern matching .

- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (D₂O) | δ 2.45 (s, 3H, CH₃), δ 3.1–3.4 (m) | |

| ESI-MS | m/z 133.2 ([M+H]+) | |

| IR (KBr) | 3360 cm⁻¹ (N-H stretch) |

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric methylation reactions (e.g., 95% ee achieved via kinetic resolution) .

- Dynamic Kinetic Resolution : Employ Pd/C or Ru catalysts under H₂ to racemize intermediates while retaining enantiopurity .

- Quality Control : Monitor ee via chiral GC (β-cyclodextrin column, 120°C isothermal) .

Q. Critical Parameters :

Advanced: What strategies mitigate risks in scaling up this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

- Safety Protocols : Follow NFPA guidelines for amine handling (e.g., ventilation, PPE) .

Q. Table 3: Scale-Up Considerations

| Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Enantiomer Dilution | SMB chromatography | |

| Exothermic Reactions | Jacketed reactors with temp control | |

| Solvent Recovery | Distillation under reduced pressure |

Basic: How should researchers design stability studies for this compound?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks; analyze via HPLC .

- Photostability : Use ICH Q1B conditions (1.2 million lux·hr UV/Vis); track degradation products via LC-MS .

- Solution Stability : Assess pH dependence (2–12) at 25°C; buffer with phosphate or citrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.